2-{[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]sulfanyl}acetic acid
Overview
Description
2-{[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]sulfanyl}acetic acid is a compound that features a pyrazole ring substituted with an amino group and a methyl group. The compound also contains a sulfanyl group attached to an acetic acid moiety. This structure makes it an interesting candidate for various chemical and biological applications due to its unique functional groups and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]sulfanyl}acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Introduction of the Amino and Methyl Groups: The amino and methyl groups can be introduced through substitution reactions on the pyrazole ring.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be attached through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]sulfanyl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazolines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrazolines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-{[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]sulfanyl}acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]sulfanyl}acetic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]sulfanyl}acetic acid is unique due to the presence of both the sulfanyl group and the acetic acid moiety, which are not commonly found together in similar compounds. This unique combination of functional groups provides distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
2-[(3-amino-5-methylpyrazol-1-yl)methylsulfanyl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-5-2-6(8)9-10(5)4-13-3-7(11)12/h2H,3-4H2,1H3,(H2,8,9)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAYEDMUNZTPNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CSCC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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